molecular formula C12H23BO3 B1365261 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 96649-78-4

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1365261
CAS No.: 96649-78-4
M. Wt: 226.12 g/mol
InChI Key: ACCQAHOGVBNWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by its boron-oxygen ring structure, which imparts unique reactivity and stability, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclohexanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compound. A common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the boron reagent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or substituted alkenes.

    Oxidation: The boron center can be oxidized to form boronic acids or esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Palladium Catalysts: Such as palladium acetate or palladium chloride.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Boronic Acids/Esters: Formed through oxidation reactions.

Scientific Research Applications

2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the development of polymers and advanced materials.

    Biological Studies: Acts as a probe in the study of enzyme mechanisms and biological pathways.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

    Transmetalation: The boron compound transfers its organic group to the palladium center.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

    Phenylboronic Acid: Another boron compound used in Suzuki–Miyaura coupling.

    4,4,5,5-Tetramethyl-2-(phenylmethoxy)-1,3,2-dioxaborolane: Similar structure but with a phenylmethoxy group instead of cyclohexyloxy.

Uniqueness: 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclohexyloxy group, which imparts different steric and electronic properties compared to other boron compounds. This can influence the reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCQAHOGVBNWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475179
Record name 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96649-78-4
Record name 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.